
1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 1-(3,4,5-triméthoxyphényl)-2,3,4,9-tétrahydro-1H-β-carboline-3-carboxylique est un composé organique complexe qui présente un groupe triméthoxyphényle et un noyau β-carboline. Ce composé présente un intérêt significatif en raison de ses activités biologiques potentielles et de ses applications dans divers domaines scientifiques.
Méthodes De Préparation
La synthèse de l'acide 1-(3,4,5-triméthoxyphényl)-2,3,4,9-tétrahydro-1H-β-carboline-3-carboxylique implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. La voie de synthèse comprend souvent la formation du noyau β-carboline suivie de l'introduction du groupe triméthoxyphényle. Les conditions réactionnelles peuvent varier, mais les méthodes courantes comprennent :
Réactions de cyclisation : pour former le noyau β-carboline.
Méthoxylation : pour introduire les groupes triméthoxy.
Carboxylation : pour ajouter la fonctionnalité acide carboxylique.
Les méthodes de production industrielle sont moins documentées mais impliqueraient probablement l'optimisation de ces étapes pour augmenter le rendement et la pureté.
Analyse Des Réactions Chimiques
L'acide 1-(3,4,5-triméthoxyphényl)-2,3,4,9-tétrahydro-1H-β-carboline-3-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des quinones ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés dihydro.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur le cycle aromatique ou sur le noyau β-carboline.
Hydrolyse : Les dérivés ester ou amide de ce composé peuvent être hydrolysés pour produire l'acide carboxylique.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et divers acides et bases pour les réactions de substitution et d'hydrolyse.
Applications de la recherche scientifique
L'acide 1-(3,4,5-triméthoxyphényl)-2,3,4,9-tétrahydro-1H-β-carboline-3-carboxylique a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Mécanisme d'action
Le mécanisme d'action de l'acide 1-(3,4,5-triméthoxyphényl)-2,3,4,9-tétrahydro-1H-β-carboline-3-carboxylique implique son interaction avec diverses cibles moléculaires et voies. Il est connu pour :
Inhiber les enzymes : Telles que la tubuline, la protéine de choc thermique 90 (Hsp90) et la thioredoxine réductase (TrxR).
Moduler les voies de signalisation : Y compris la voie ERK, qui est impliquée dans la prolifération et la survie cellulaires.
Induire l'apoptose : Par l'activation des caspases et les mécanismes de stress oxydatif.
Applications De Recherche Scientifique
1-(3,4,5-Trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with various molecular targets and pathways. It is known to:
Inhibit enzymes: Such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).
Modulate signaling pathways: Including the ERK pathway, which is involved in cell proliferation and survival.
Induce apoptosis: Through caspase activation and oxidative stress mechanisms.
Comparaison Avec Des Composés Similaires
L'acide 1-(3,4,5-triméthoxyphényl)-2,3,4,9-tétrahydro-1H-β-carboline-3-carboxylique peut être comparé à d'autres composés ayant des structures et des fonctionnalités similaires :
Colchicine : Un agent anti-goutte qui contient également un groupe triméthoxyphényle.
Podophyllotoxine : Utilisé pour le traitement des verrues génitales et présente également un groupe triméthoxyphényle.
Combréstatine : Un puissant agent ciblant les microtubules avec un pharmacophore similaire.
Ces composés partagent le groupe triméthoxyphényle, qui est essentiel pour leurs activités biologiques, mais diffèrent par leurs structures de base et leurs applications spécifiques.
Propriétés
Formule moléculaire |
C21H22N2O5 |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C21H22N2O5/c1-26-16-8-11(9-17(27-2)20(16)28-3)18-19-13(10-15(23-18)21(24)25)12-6-4-5-7-14(12)22-19/h4-9,15,18,22-23H,10H2,1-3H3,(H,24,25) |
Clé InChI |
SAADZRJBOQGELC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


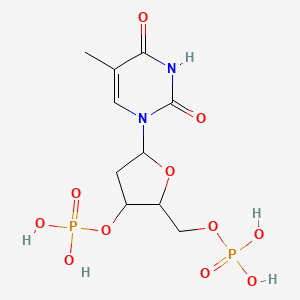
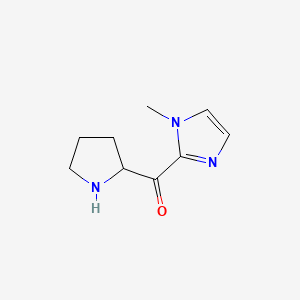
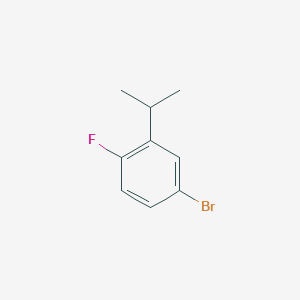

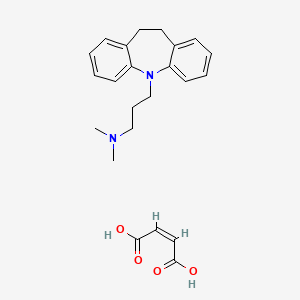
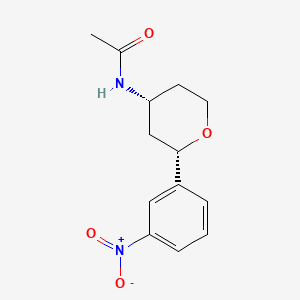

![6-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride](/img/structure/B12301876.png)
![[(4E,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate](/img/structure/B12301887.png)
![5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12301890.png)
![Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-,(1R,2R,3R,4S,6S)-rel-](/img/structure/B12301898.png)

![3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid](/img/structure/B12301909.png)
![potassium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12301916.png)
